molecular formula C6H13ClN2O2 B2532757 (2r,4s)-4-hydroxy-n-methylpyrrolidine-2-carboxamide hydrochloride CAS No. 1844961-77-8

(2r,4s)-4-hydroxy-n-methylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B2532757
CAS No.: 1844961-77-8
M. Wt: 180.63
InChI Key: GVJLLBKPPKVEAZ-CRCLSJGQSA-N
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Description

(2r,4s)-4-hydroxy-n-methylpyrrolidine-2-carboxamide hydrochloride is a chiral compound with significant importance in various scientific fields

Scientific Research Applications

(2r,4s)-4-hydroxy-n-methylpyrrolidine-2-carboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, Levoketoconazole, a steroidogenic inhibitor, reduces morbidity and mortality due to hypercortisolism associated with Cushing’s syndrome .

Future Directions

The future directions of research involving similar compounds have been discussed. For example, the role of miRNAs underlying DOX sensitivity/resistance molecular pathways was studied, and strategies for utilizing deregulated miRNA patterns as biomarkers or miRNAs as tools to overcome chemoresistance and enhance patient’s response to DOX treatment were provided .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,4s)-4-hydroxy-n-methylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of D-penicillamine with pyridoxal hydrochloride, followed by crystallization and purification steps . The reaction conditions often require careful pH adjustment and monitoring to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) may be employed for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

(2r,4s)-4-hydroxy-n-methylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(2R,4S)-4-hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-7-6(10)5-2-4(9)3-8-5;/h4-5,8-9H,2-3H2,1H3,(H,7,10);1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGCOEZFMNXIEO-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC(CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H]1C[C@@H](CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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